molecular formula C₈H₄F₁₃NaO₃S B1141894 2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt CAS No. 27619-94-9

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt

Cat. No.: B1141894
CAS No.: 27619-94-9
M. Wt: 450.15
InChI Key:
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Description

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt: is a fluorinated organic compound known for its unique chemical properties. It is a member of the perfluoroalkyl sulfonates, which are widely used in various industrial applications due to their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate typically involves the reaction of perfluorooctane sulfonyl fluoride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the sulfonate salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the perfluorinated carbon chain.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent the degradation of the perfluorinated chain.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted perfluorooctane derivatives.

Scientific Research Applications

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

    Biology: The compound is used in studies related to cell membrane interactions due to its amphiphilic nature.

    Industry: The compound is used in the production of water and oil repellents, as well as in the manufacture of specialty coatings and lubricants.

Mechanism of Action

The mechanism of action of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The perfluorinated chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid

Uniqueness

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt is unique due to its combination of a highly stable perfluorinated chain and a reactive sulfonate group. This combination provides both hydrophobic and ionic interactions, making it versatile for various applications.

Properties

IUPAC Name

sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZMVGPCWZSDSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F13NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896637
Record name 6:2 Fluorotelomer sulfonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27619-94-9
Record name 6:2 Fluorotelomer sulfonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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